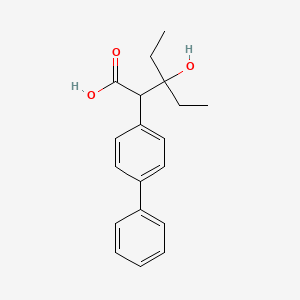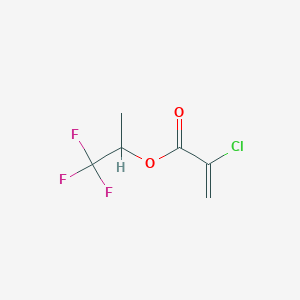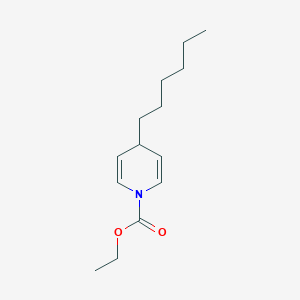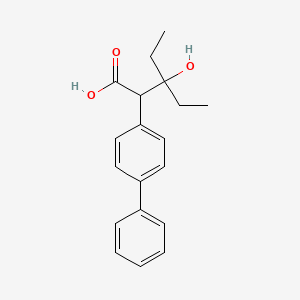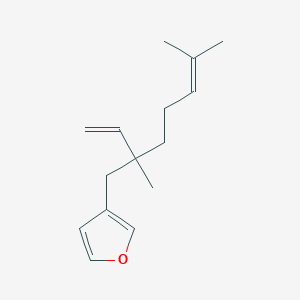![molecular formula C16H16N6O2 B14417802 4-[1-(2,4-Diaminopteridin-6-yl)propan-2-yl]benzoic acid CAS No. 80576-76-7](/img/structure/B14417802.png)
4-[1-(2,4-Diaminopteridin-6-yl)propan-2-yl]benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-(2,4-Diaminopteridin-6-yl)propan-2-yl]benzoic acid typically involves the following steps:
Formation of the pteridine ring: This can be achieved through the condensation of appropriate precursors, such as 2,4-diamino-6-hydroxypyrimidine with formamide.
Alkylation: The pteridine ring is then alkylated using an appropriate alkylating agent, such as 2-bromo-1-phenylpropane, to introduce the propan-2-yl group.
Coupling with benzoic acid: The alkylated pteridine is then coupled with benzoic acid using a coupling reagent, such as dicyclohexylcarbodiimide (DCC), to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of reagents.
Analyse Des Réactions Chimiques
Types of Reactions
4-[1-(2,4-Diaminopteridin-6-yl)propan-2-yl]benzoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents for substitution reactions include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens such as chlorine or bromine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction may yield an alcohol derivative.
Applications De Recherche Scientifique
4-[1-(2,4-Diaminopteridin-6-yl)propan-2-yl]benzoic acid has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of dyes and pigments.
Mécanisme D'action
The mechanism of action of 4-[1-(2,4-Diaminopteridin-6-yl)propan-2-yl]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their normal reactions. This inhibition can lead to various biological effects, such as the suppression of tumor growth.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-[1-(2,4-Diaminopteridin-6-yl)pent-4-yn-2-yl]benzoic acid: This compound has a similar structure but with a different alkyl group.
4-[N-(2,4-Diamino-6-pteridinylmethyl)-N-methylamino]benzoic acid: This compound has a similar pteridine ring system but with different substituents.
Uniqueness
4-[1-(2,4-Diaminopteridin-6-yl)propan-2-yl]benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with specific molecular targets makes it a valuable compound for scientific research and potential therapeutic applications.
Propriétés
Numéro CAS |
80576-76-7 |
|---|---|
Formule moléculaire |
C16H16N6O2 |
Poids moléculaire |
324.34 g/mol |
Nom IUPAC |
4-[1-(2,4-diaminopteridin-6-yl)propan-2-yl]benzoic acid |
InChI |
InChI=1S/C16H16N6O2/c1-8(9-2-4-10(5-3-9)15(23)24)6-11-7-19-14-12(20-11)13(17)21-16(18)22-14/h2-5,7-8H,6H2,1H3,(H,23,24)(H4,17,18,19,21,22) |
Clé InChI |
RJWDMIZMPFWLPF-UHFFFAOYSA-N |
SMILES canonique |
CC(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


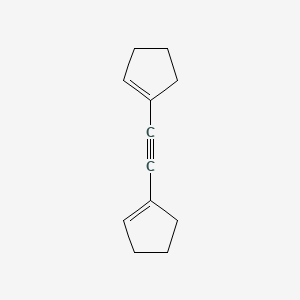
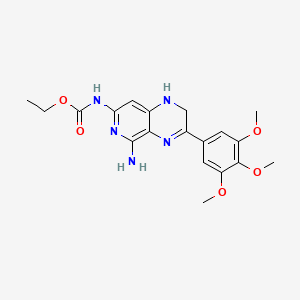
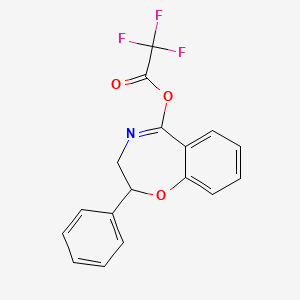
![8-[(Oxolan-2-yl)methyl]-1,4-dioxaspiro[4.5]dec-7-ene](/img/structure/B14417739.png)
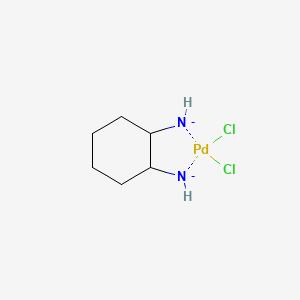
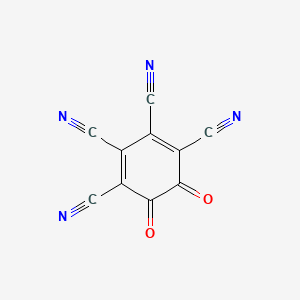

stannane](/img/structure/B14417762.png)
